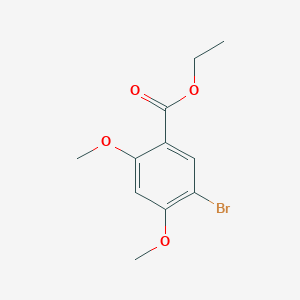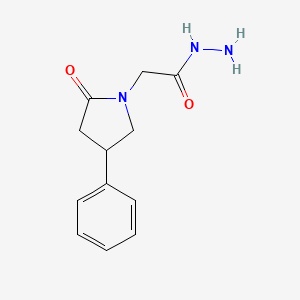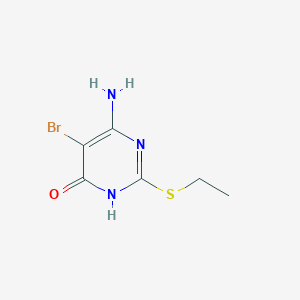
(3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PHCH2COCH2CO2H or POCOPHCH2CO2H. It is a phosphonium salt that contains a carboxylic acid and a ketone group.
Applications De Recherche Scientifique
Molecular Probes and Labels in Biomedical Research
A study conducted by Dobrynin et al. (2021) describes the use of stable free radicals, such as nitroxides of the pyrrolidine series, as molecular probes and labels in biomedical and biophysical research applications. The paper details the synthesis of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog of a widely used carboxy-Proxyl, which is synthesized from commercially available reagents. This advancement suggests potential applications in magnetic resonance spectroscopy and imaging (Dobrynin et al., 2021).
Synthesis of Biological Compounds
The paper by Kobayashi et al. (2009) presents a simple method for synthesizing 1-aryl-4-hydroxy- N, N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides. This synthesis involves 3-(2-chloropyridin-3-yl)- N, N-di-methyl-3-oxopropanamide, suggesting the potential utility of this compound in the synthesis of various biologically active compounds (Kobayashi et al., 2009).
Radiology and Chemical Detection
Manevich et al. (1997) used Coumarin-3-carboxylic acid (3-CCA) as a detector for hydroxyl radicals in aqueous solutions, generated either by gamma irradiation or chemically. This study highlights the potential of 3-CCA in radiology and chemical detection, as it allows real-time measurement of hydroxyl radical generation with a high degree of specificity and accuracy (Manevich et al., 1997).
Catalytic Synthesis in Organic Chemistry
In a 2023 study, Lubov et al. reported on a palladium-catalyzed aliphatic C-H oxygenation technique, demonstrating potential applications for the 3°-regioselective oxidative functionalization of complex molecules of natural origin. This suggests a role for carboxy- and hydroxymethyl-based compounds in advanced organic synthesis techniques (Lubov et al., 2023).
Biotechnological Applications
Aurich et al. (2012) explored the biotechnological preparation of oxo- and hydroxycarboxylic acids, including those similar to (3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium. Their work emphasizes the use of these compounds as new building blocks in organic synthesis, highlighting their potential in the development of green biotechnological processes and the synthesis of pharmaceutical compounds (Aurich et al., 2012).
Orientations Futures
: Hong Song, Rui Guo, Xianbao Sun, Yuxing Kou, Xuan Ma, Yinan Chen, Lihua Song, and Yan Wu. “Integrated metabolomics and transcriptomics revealed the anti-constipation mechanisms of xylooligosaccharides from corn cobs.” Food & Function, 2024. Link : Benchchem. “Qualified products for CAS No. ((3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium).” Link : Springer. “Comprehensive Analysis of the Association Between Human Non-obstructive Azoospermia and Paternal Lifetime Experience.” Journal of Assisted Reproduction and Genetics, 2021. Link
Propriétés
Numéro CAS |
79778-02-2 |
|---|---|
Nom du produit |
(3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium |
Formule moléculaire |
C5H8O5P+ |
Poids moléculaire |
179.09 g/mol |
Nom IUPAC |
(3-carboxy-3-oxopropyl)-(hydroxymethyl)-oxophosphanium |
InChI |
InChI=1S/C5H7O5P/c6-3-11(10)2-1-4(7)5(8)9/h6H,1-3H2/p+1 |
Clé InChI |
BXPLBWFXIZTLFG-UHFFFAOYSA-O |
SMILES |
C(C[P+](=O)CO)C(=O)C(=O)O |
SMILES canonique |
C(C[P+](=O)CO)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,6-dimethyl-N-[(E)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3029749.png)






